molecular formula C8H4Br2O2 B12502105 4,6-Dibromoisophthalaldehyde

4,6-Dibromoisophthalaldehyde

Cat. No.: B12502105
M. Wt: 291.92 g/mol
InChI Key: JPWRLCIQJAOQLM-UHFFFAOYSA-N
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Description

4,6-Dibromoisophthalaldehyde is an organic compound with the molecular formula C8H4Br2O2. It is a derivative of isophthalaldehyde, where two bromine atoms are substituted at the 4 and 6 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dibromoisophthalaldehyde can be synthesized through the bromination of isophthalaldehyde. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromoisophthalaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.

Major Products:

    Substitution Reactions: Products with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Corresponding carboxylic acids.

    Reduction Reactions: Corresponding alcohols.

Scientific Research Applications

4,6-Dibromoisophthalaldehyde is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4,6-Dibromoisophthalaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The bromine atoms and aldehyde groups play crucial roles in these interactions, facilitating binding or chemical modifications.

Comparison with Similar Compounds

  • 2,4-Dibromoisophthalaldehyde
  • 4,6-Dichloroisophthalaldehyde
  • 4,6-Difluoroisophthalaldehyde

Comparison: 4,6-Dibromoisophthalaldehyde is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro or fluoro analogs. The bromine atoms make it more suitable for specific substitution reactions and coupling processes, enhancing its utility in synthetic chemistry.

Properties

Molecular Formula

C8H4Br2O2

Molecular Weight

291.92 g/mol

IUPAC Name

4,6-dibromobenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C8H4Br2O2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-4H

InChI Key

JPWRLCIQJAOQLM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C=O)Br)Br)C=O

Origin of Product

United States

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